Mandrax
Description
Structure
2D Structure
Properties
CAS No. |
8076-99-1 |
|---|---|
Molecular Formula |
C33H36ClN3O2 |
Molecular Weight |
542.1 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21NO.C16H14N2O.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;/h3-12,17H,13-14H2,1-2H3;3-10H,1-2H3;1H |
InChI Key |
WDGXQSVUSMTYNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Other CAS No. |
8076-99-1 |
Synonyms |
Mandrax |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Analysis in Research
Historical Development of Methaqualone Synthesis Pathways
The synthesis of methaqualone was first reported in 1951 by Indra Kishore Kacker and Syed Husain Zaheer in India as part of research into new antimalarial drugs. wikipedia.orgnih.gov Its sedative properties were soon discovered, leading to its introduction as a non-barbiturate hypnotic drug. tandfonline.com Over the years, various synthetic routes have been developed and documented in scientific literature and patents.
Initial methods often involved the use of condensing agents like phosphorus pentachloride, which produced hazardous hydrogen chloride gas. mdma.ch Later improvements saw the substitution of such reagents with polyphosphoric acid to facilitate the reaction under safer conditions. mdma.ch The primary historical synthesis pathways originate from three key starting materials: anthranilic acid, N-acetylanthranilic acid, and isatoic anhydride (B1165640). mdma.chpsu.edu
One of the earliest documented methods involves the reaction of N-acetylanthranilic acid with o-toluidine (B26562). mdma.ch Another significant pathway starts with anthranilic acid, which is first acetylated to form N-acetylanthranilic acid and then condensed with o-toluidine. psu.edumdma.ch A third major route utilizes the reaction of isatoic anhydride with o-toluidine. psu.educreationwiki.org These foundational pathways have been modified and refined over time, for example, by using the hydrochloride salt of o-toluidine or the sodium salt of N-acylanthranilic acid to improve reaction conditions and yields. mdma.ch
Interactive Table: Historical Methaqualone Synthesis Pathways
| Starting Material(s) | Key Reagents/Conditions | Intermediate(s) | Year Reported | Reference(s) |
| Anthranilic Acid, o-Toluidine, Acetic Anhydride | Heat, Distillation | N-acetylanthranilic acid | 1960 | mdma.ch |
| N-acetylanthranilic acid, o-Toluidine | Phosphorus trichloride (B1173362) or Phosphorus oxychloride, Toluene | - | 1960 | mdma.chpsu.edu |
| Isatoic anhydride, o-Toluidine | Heat, Ether or Toluene, Acetylacetone, Hydrochloric acid | N-(o-tolyl)-anthranilamide | 1977 | psu.educreationwiki.orgsciencemadness.org |
| Anthranilic Acid, o-Toluidine, Glacial Acetic Acid | Polyphosphoric acid, Heat | - | - | mdma.chcreationwiki.org |
| N-acetylanthranilic acid, N-o-tolyl compounds (isocyanate, etc.) | - | - | 1964 | mdma.ch |
Academic Research on Clandestine Methaqualone Production Routes
Academic and forensic research has extensively studied the synthesis routes employed in clandestine laboratories. These illicit operations often favor uncomplicated one or two-step reactions that are easy to perform. unodc.org The most commonly encountered clandestine routes are variations of the historical synthesis pathways, adapted for simplicity and the availability of precursors.
Two primary routes have been identified as prevalent in illicit manufacturing:
Two-Step Reaction: This method involves the initial preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride. This intermediate is then condensed with o-toluidine, often using phosphorus trichloride as a dehydrating agent to drive the reaction towards the final product. mdma.chunodc.orgunodc.org
One-Step Reaction: A more direct approach involves refluxing a mixture of anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine. mdma.chunodc.org In some variations of this method, polyphosphoric acid is added to remove the water formed during the reaction, thus improving the yield of methaqualone. mdma.chunodc.org
Another clandestine synthesis method that has been observed involves the condensation of isatoic anhydride with o-toluidine and either acetic anhydride or acetylacetone. unodc.org Due to the often rudimentary conditions and lack of chemical expertise in clandestine settings, the resulting product is frequently impure, containing unreacted precursors, by-products, and other contaminants. unodc.org The color of illicitly produced methaqualone powder, which can range from brown to grey or black, is an indicator of the level of impurities present. unodc.org
Analysis of Precursor Chemicals in Illicit Methaqualone Synthesis
The analysis of precursor chemicals is a cornerstone of forensic investigations into the illicit production of methaqualone. By identifying the specific precursors, reagents, and by-products in a seized sample, forensic chemists can infer the synthetic route used, which can help in tracing the origin of the drug and linking different seizures. psu.edu
The key precursors for methaqualone synthesis are:
Anthranilic acid: A primary starting material in many synthesis routes. unodc.orgbu.edu.egissafrica.org
N-acetylanthranilic acid: A crucial intermediate that can also be used as a starting material. mdma.chunodc.orgunodc.org
o-Toluidine: The amine component that forms a significant part of the final methaqualone molecule. psu.eduunodc.orgejournals.eu
Isatoic anhydride: An alternative to anthranilic acid in some synthesis pathways. psu.educreationwiki.org
Acetic anhydride: Used as an acetylating agent. mdma.chunodc.org
In recent years, traffickers have also turned to non-scheduled alternative chemicals to circumvent controls on these traditional precursors. One such example is acetanthranil , a stable intermediate and immediate precursor of methaqualone. incb.orgunvienna.org
The synthesis of methaqualone from these precursors involves various reagents and solvents, the presence of which can also provide clues about the manufacturing process. Common chemicals found in clandestine laboratories include:
Reagents: Phosphorus trichloride, phosphorus oxychloride, polyphosphoric acid, hydrochloric acid. mdma.chpsu.edumdma.ch
Solvents: Toluene, ethanol, methanol, ether, acetone. mdma.chpsu.educreationwiki.org
The impurities and by-products resulting from incomplete reactions or inadequate purification are also of significant interest. For instance, the presence of o-methyl acetanilide (B955) can be an indicator of a specific synthesis route. psu.eduunodc.org
Interactive Table: Precursor Chemicals and Associated Substances in Illicit Methaqualone Synthesis
| Substance | Type | Role in Synthesis | Associated Synthesis Routes | Reference(s) |
| Anthranilic acid | Precursor | Starting material | One-step and two-step reactions | unodc.orgbu.edu.egissafrica.org |
| N-acetylanthranilic acid | Precursor/Intermediate | Starting material or formed in situ | Two-step reactions | mdma.chunodc.orgunodc.org |
| o-Toluidine | Precursor | Reactant | All major routes | psu.eduunodc.orgejournals.eu |
| Isatoic anhydride | Precursor | Starting material | Alternative to anthranilic acid routes | psu.educreationwiki.org |
| Acetic anhydride | Reagent | Acetylating agent | Formation of N-acetylanthranilic acid | mdma.chunodc.org |
| Acetanthranil | Precursor (alternative) | Immediate precursor | Circumvents controls on traditional precursors | incb.orgunvienna.org |
| Phosphorus trichloride | Reagent | Condensing/Dehydrating agent | Condensation of N-acetylanthranilic acid and o-toluidine | psu.edumdma.ch |
| Polyphosphoric acid | Reagent | Condensing/Dehydrating agent | One-step reaction from anthranilic acid | mdma.chunodc.org |
| Toluene | Solvent | Reaction medium | Various routes | mdma.chpsu.edu |
| o-Methyl acetanilide | By-product | Impurity | - | psu.eduunodc.org |
Methodological Approaches to Synthesis Elucidation in Forensic Science
Forensic science employs a range of analytical techniques to elucidate the synthetic pathway of seized methaqualone samples. The primary goal is to create a chemical profile of the drug, which includes identifying the main component, quantifying its purity, and characterizing the impurities, by-products, and unreacted precursors. psu.edu This information is crucial for chemical profiling, which can link different drug seizures to a common manufacturing source. psu.edu
A key methodological approach involves the use of chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). psu.edunih.gov GC-MS allows for the separation and identification of the various chemical components within a sample. psu.edu By comparing the impurity profile of a seized drug to known profiles from different synthesis routes, forensic chemists can deduce the probable method of manufacture. psu.edu
High-Performance Liquid Chromatography (HPLC) is another powerful tool used for the separation and analysis of methaqualone and its associated compounds. psu.edu These chromatographic methods are often used in conjunction with spectroscopic techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy for the definitive identification of the chemical structures of unknown impurities. psu.edu
The analysis of unlabelled reaction mixtures seized from clandestine laboratories presents a significant challenge. wikipedia.orgnih.gov In such cases, forensic chemists must employ rapid isolation and identification methods to determine the precursors and products present, which is essential for understanding the intended synthesis route. wikipedia.orgpsu.edunih.gov The development of comprehensive databases of chemical profiles from various known synthesis routes is a vital resource for forensic laboratories to effectively investigate and combat the illicit production of methaqualone. psu.edu
Molecular and Cellular Pharmacological Mechanisms of Methaqualone
Modulation of Neurotransmitter Systems by Methaqualone
The primary neurotransmitter system modulated by methaqualone is the GABAergic system. britannica.comthecabinchiangmai.comacs.orgnih.gov By acting as a positive allosteric modulator of GABA A receptors, methaqualone enhances the inhibitory effects of GABA. britannica.comwikipedia.org This potentiation of GABAergic neurotransmission leads to an increase in chloride ion influx into neurons, causing hyperpolarization and thus inhibiting neuronal excitability. researchgate.net This increased inhibition in the central nervous system underlies the sedative, hypnotic, and anxiolytic effects of methaqualone. britannica.comtaylorandfrancis.comwikipedia.orgbrainstuff.org
An elaborate screening for additional putative central nervous system targets revealed negligible activities of methaqualone at numerous other neurotransmitter receptors and transporters, suggesting that it is a relatively selective GABA A receptor modulator. thecabinchiangmai.comnih.govnih.govresearchgate.net
Intracellular Signaling Cascades Influenced by Methaqualone
While the direct interaction of methaqualone with the GABA A receptor and the resulting modulation of chloride ion flux are well-established, detailed research specifically on the intracellular signaling cascades directly initiated or significantly influenced solely by methaqualone binding is less extensively documented compared to other receptor types. However, the potentiation of GABA A receptor activity by methaqualone would indirectly influence downstream intracellular events linked to GABAergic signaling. Activation of GABA A receptors, being ligand-gated ion channels, primarily affects the membrane potential through chloride ion flux. This change in membrane potential can influence voltage-gated ion channels and, subsequently, intracellular calcium levels. Alterations in intracellular calcium concentrations can then impact various signaling pathways.
Comparative Molecular Pharmacology with Related Compounds and Analogs
Methaqualone is a member of the quinazolinone class and its pharmacological effects share similarities with other CNS depressants, particularly barbiturates and benzodiazepines, although their molecular mechanisms differ. taylorandfrancis.comthecabinchiangmai.comacs.orgwikipedia.orgnih.gov While barbiturates also act as positive allosteric modulators of GABA A receptors, they bind to a different site than methaqualone and can also directly activate the channel at higher concentrations. nih.govwikipedia.orgune.edu Benzodiazepines bind to yet another distinct site (the α(+)/γ(–) interface in αβγ receptors) and primarily increase the frequency of channel opening, whereas barbiturates and likely methaqualone influence the duration of channel opening. nih.govbrainstuff.org
Methaqualone analogs have been synthesized and studied, revealing variations in their pharmacological properties. For example, 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (PPTQ), a methaqualone analog, has been identified as a potent allosteric agonist and positive allosteric modulator at GABA A receptors. researchgate.net PPTQ also acts through the transmembrane β(+)/α(–) subunit interface, similar to methaqualone, and its site has been shown to be allosterically linked with sites targeted by neurosteroids and barbiturates, but not the benzodiazepine (B76468) site. researchgate.net Another analog, SL-164 (dicloqualone), a dichlorinated derivative, has been identified in illegal products and case reports of poisoning, highlighting the continued presence and potential risks of methaqualone derivatives. ejournals.euresearchgate.netresearchgate.net Research on other analogs like mebroqualone (B104448) and ephinazone is limited, with information often derived from online forums due to their illicit status and lack of extensive scientific study. ejournals.euresearchgate.net
Studies comparing the anticonvulsant activity of methaqualone derivatives have shown varying potencies. researchgate.net For instance, certain synthesized quinazoline (B50416) derivatives have exhibited significant anticonvulsant activities in experimental models. researchgate.netresearchgate.net
Here is a table summarizing some key ligand-receptor interactions:
| Compound | Primary Target | Binding Site on GABA A Receptor | Modulatory Effect |
| Methaqualone | GABA A Receptor | Transmembrane β(+)/α(–) subunit interface; distinct from benzo/barb/neurosteroid sites nih.govnih.govwikipedia.orgresearchgate.netnih.govresearchgate.net | Positive Allosteric Modulator (PAM); varied by subtype nih.govresearchgate.net |
| Benzodiazepines | GABA A Receptor | α(+)/γ(–) interface (in αβγ receptors) nih.govresearchgate.net | Positive Allosteric Modulator (PAM); increase channel opening frequency brainstuff.org |
| Barbiturates | GABA A Receptor | Distinct site from methaqualone/benzodiazepines nih.govwikipedia.orgresearchgate.netune.edu | Positive Allosteric Modulator (PAM); increase channel opening duration; direct activation at high doses brainstuff.orgune.edu |
| Etomidate (B1671615) | GABA A Receptor | Transmembrane β(+)/α(–) subunit interface; overlaps with methaqualone site nih.govnih.govwikipedia.orgresearchgate.netnih.govresearchgate.net | Positive Allosteric Modulator (PAM) |
| PPTQ | GABA A Receptor | Transmembrane β(+)/α(–) subunit interface; overlaps with etomidate site nih.govresearchgate.net | Allosteric Agonist and PAM |
Advanced Analytical and Forensic Methodologies for Methaqualone Detection
Chromatographic Techniques in Methaqualone Analysis
Chromatography, a powerful separation technique, is indispensable in the analysis of methaqualone, allowing for the isolation of the parent drug from its metabolites, precursors, and other substances that may be present in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Methaqualone Profiling
Gas chromatography-mass spectrometry (GC-MS) is a gold-standard and widely utilized technique for the identification and profiling of methaqualone. psu.eduthermofisher.comroche.com This method combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their different affinities for a stationary phase within a capillary column. As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unequivocal identification. psu.edu
GC-MS is not only used for qualitative identification but also for the quantitative analysis of methaqualone in illicit preparations. researchgate.net A validated GC-MS method for quantifying methaqualone in seized tablets has been reported, demonstrating the technique's ability to determine the concentration of the active ingredient. researchgate.net This information is crucial for establishing the potential origin of different batches of tablets. psu.edu For instance, a study analyzing four batches of seized tablets with similar imprints found that the average methaqualone concentration differed significantly between them, suggesting they did not originate from the same manufacturing batch based on concentration alone. researchgate.net
The versatility of GC-MS also extends to the identification of precursors, by-products, and other adulterants present in illicit methaqualone samples. psu.edu This "chemical signature" can provide valuable intelligence for law enforcement agencies, helping to link different seizures to a common manufacturing source. psu.edu Comprehensive two-dimensional GC coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has also been applied to the analysis of complex samples, identifying methaqualone alongside other drugs of abuse. esr.cri.nz
Table 1: GC-MS Parameters for Methaqualone Analysis
| Parameter | Value |
|---|---|
| Column Type | 3% OV-1 |
| Internal Standard | Tetraphenylethylene |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Quadrupole |
Data sourced from multiple studies and represents typical parameters. researchgate.netscielo.org.za
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) have emerged as powerful tools for the analysis of methaqualone and its analogues. researchgate.net While GC-MS is a robust technique, LC-MS offers advantages for analyzing thermally unstable or non-volatile compounds without the need for derivatization. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation occurs based on the differential partitioning of the analytes between the two phases.
LC-MS/MS has been successfully used to identify and quantify methaqualone and its designer analogue, methylmethaqualone (B104451), in biological samples such as serum. nih.gov This technique provides high sensitivity and specificity, making it ideal for detecting low concentrations of the drug and its metabolites in complex matrices. For example, a case of methylmethaqualone abuse was confirmed by analyzing a serum sample using an LC-MS/MS toxicological screening method. nih.gov While there are numerous documented methods for methaqualone determination using techniques like GC-MS, fewer published analytical methods exist specifically for its analogues using LC-MS/MS. researchgate.net
High-Performance Liquid Chromatography (HPLC) in Quantitative Methaqualone Analysis
High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of methaqualone in pharmaceutical and illicit preparations. psu.edubjbms.org HPLC offers high resolution and sensitivity, making it suitable for accurately determining the concentration of methaqualone in various formulations. bjbms.org
One study utilized HPLC to screen nine different illicitly manufactured Mandrax formulations. psu.edu The methaqualone-containing tablets were dissolved in methanol, and the analysis revealed that the quantity of methaqualone varied significantly, ranging from 181 to 413 milligrams per tablet. psu.edu This highlights the lack of quality control in clandestine manufacturing. HPLC can be coupled with various detectors, including UV-Vis detectors, for quantitative analysis.
Thin-Layer Chromatography (TLC) in Methaqualone Metabolite Detection
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective screening method for detecting methaqualone and its metabolites in urine. nih.govnih.govd-nb.info In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent system, which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases.
A procedure for detecting methaqualone use involves hydrolyzing a urine sample, extracting it with a solvent, and then applying the extract to a TLC plate. nih.gov The use of methaqualone can be identified by a characteristic pattern of four metabolites that become visible under ultraviolet light or after spraying with a visualizing agent like acidified iodoplatinate (B1198879) reagent. nih.gov Synthetic methaqualone metabolites are used as standards for comparison and identification. nih.gov While TLC is a valuable screening tool, it is generally considered a presumptive test, and positive results should be confirmed by a more specific method like GC-MS. thermofisher.comroche.com
Spectroscopic Identification of Methaqualone and Its Analogs
Spectroscopic techniques provide detailed information about the chemical structure of molecules and are crucial for the definitive identification of methaqualone and its related compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy in Forensic Methaqualone Identification
Fourier-transform infrared (FTIR) spectroscopy is a powerful and non-destructive technique used for the confirmatory identification of methaqualone. unodc.orgsrce.hr FTIR analysis involves passing infrared radiation through a sample and measuring the amount of radiation that is absorbed at different frequencies. The resulting infrared spectrum is a unique molecular "fingerprint" that is characteristic of the compound's chemical structure and functional groups. unodc.orggoogle.com
For forensic purposes, the FTIR spectrum of a suspected methaqualone sample can be compared to the spectrum of a known standard. unodc.org A match between the two spectra provides a high degree of certainty in the identification of the substance. unodc.org In the analysis of illicit tablets or powders, if the sample is reasonably pure after initial chromatographic analysis, the infrared spectrum can be obtained directly by preparing a potassium bromide (KBr) disc containing the sample. unodc.org This technique is valuable for identifying functional groups and can be used in conjunction with other methods like GC-MS for a comprehensive analysis. researchgate.net The combination of chromatographic separation and spectroscopic identification provides a robust and reliable approach to forensic drug analysis. psu.eduunodc.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Acetic acid |
| Acetic anhydride (B1165640) |
| Anthranilic acid |
| Chloroform (B151607) |
| Diazepam |
| Dichloromethane |
| Diphenhydramine (B27) |
| Mecloqualone |
| Methanol |
| Methaqualone |
| Methylmethaqualone |
| o-chloroaniline |
| o-toluidine (B26562) |
| Polyphosphoric acid |
| Potassium bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural Elucidation of Methaqualone and Related Compounds for Research Purposes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including methaqualone and its analogues. tandfonline.comnih.gov Through the use of one- and two-dimensional NMR techniques, rigorous assignments of the ¹H and ¹³C spectra of methaqualone can be achieved. tandfonline.comtandfonline.com This allows for the unambiguous identification of the molecule's structure, including the specific placement of substituent groups. tandfonline.comnih.gov
Early studies on the NMR spectra of methaqualone led to some conflicting assignments for the methyl groups. tandfonline.com However, more advanced techniques, such as two-dimensional correlation spectroscopy, have resolved these ambiguities. tandfonline.com For instance, homonuclear shift correlation spectroscopy (COSY) and two-dimensional Nuclear Overhauser Effect spectroscopy (NOESY) have been successfully applied to determine the precise location of methyl groups in methaqualone analogues. nih.govasme.org These methods provide detailed information about proton-proton couplings and spatial proximities within the molecule, which is crucial for definitive structural assignment. nih.govasme.org
Lanthanide shift reagents have also been employed in the NMR analysis of methaqualone to induce chemical shift differences, which can aid in spectral interpretation and even in the determination of optical purity. tandfonline.com Research has indicated that the primary binding site for these reagents is the carbonyl group of the methaqualone molecule. tandfonline.com
The following table summarizes some of the reported NMR data for methaqualone:
| Nucleus | Technique | Key Findings | Reference |
| ¹H | 300 MHz | Rigorous assignments for methyl groups and quinazolinone nucleus. | tandfonline.com |
| ¹³C | 75 MHz | Rigorous assignments for methyl groups and quinazolinone nucleus. | tandfonline.com |
| ¹H | 60 MHz | Examination with achiral and chiral shift reagents. | tandfonline.com |
| ¹H and ¹³C | 1D and 2D | Unambiguous assignments of methyl and quinazolinone signals. | tandfonline.com |
| ¹H | 2D (COSY & NOESY) | Established precise location of a second methyl group in an analog. | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Methaqualone Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in the analysis of methaqualone, often in conjunction with other methods like gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS). nih.gov It can be used for both qualitative and quantitative analysis of methaqualone in various samples. nih.govunodc.org
In a basic application, the UV spectrum of a suspected methaqualone sample can be compared to that of a reference standard for identification. unodc.org For quantitative purposes, the absorbance of a solution at a specific wavelength is measured and correlated to the concentration of the drug. nih.gov For instance, the total amount of methaqualone and its metabolites in biological samples has been determined using UV spectrophotometry. nih.gov
The UV spectrum of methaqualone exhibits characteristic absorbance maxima. While the exact wavelengths can vary slightly depending on the solvent and pH, published data provides a general reference. For example, in HPLC analysis, detection is often carried out at 254 nm. unodc.org It's important to note that while UV-Vis spectroscopy is a useful screening tool, it is not as specific as techniques like mass spectrometry or NMR. psu.edu Other substances may have similar UV spectra, necessitating confirmatory analysis. unodc.org
A study on the determination of methaqualone and its metabolites in urine and blood utilized UV spectrophotometry to measure the total amount of the drug and its byproducts. nih.gov The analysis of different methaqualone tablet formulations has also employed UV spectroscopy as part of a broader analytical approach. psu.edu
| Technique | Application | Key Details | Reference |
| UV Spectrophotometry | Determination of total methaqualone and metabolites | Used on extracts from urine and blood samples. | nih.gov |
| HPLC with UV Detection | Quantitative analysis | Detection wavelength set at 254 nm. | unodc.org |
| UV Spectroscopy | Part of a multi-technique analysis | Used alongside GC, IR, NMR, and MS for comprehensive analysis. | psu.edu |
Development and Validation of Methaqualone Analytical Standards
The availability of high-quality analytical standards is fundamental for the accurate identification and quantification of methaqualone in forensic and research settings. unodc.orgcaymanchem.com These standards, often in the form of certified reference materials (CRMs), are produced and tested under stringent international standards like ISO/IEC 17025 and ISO 17034. caymanchem.comvwr.com CRMs provide certified property values with associated uncertainties and a statement of metrological traceability, ensuring the reliability of analytical results. caymanchem.com
Methaqualone analytical standards are available in various formulations, including bulk powder and solutions at specified concentrations, such as 1 mg/ml in methanol. caymanchem.comlipomed-usa.combioscience.co.uk These standards are intended for a range of analytical applications, including forensic analysis, toxicology, and research. caymanchem.comlipomed-usa.com
The validation of analytical methods for methaqualone is a critical process that establishes the performance characteristics and limitations of a specific procedure. psu.edu This involves assessing parameters such as accuracy, precision, linearity, and recovery. nih.gov For example, a gas chromatography-mass spectrometry (GC/MS) method for the quantitative analysis of methaqualone in illicit preparations was validated and found to have a coefficient of variation below 5%. researchgate.net Another study developing a method for phencyclidine analysis used methaqualone as an internal standard, locking all retention times to it to account for long-term drift. nih.gov
The development of new analytical methods, such as an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of methaqualone and its analogs, relies on the use of validated standards for calibration and quality control. tandfonline.commdpi.com
| Standard Type | Formulation | Intended Use | Key Features | Reference |
| Certified Reference Material (CRM) | 1 mg/ml solution in methanol | Quantitative analytical reference standard | Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards. | caymanchem.comvwr.com |
| Analytical Reference Material | Neat solid | Analytical reference standard | Purity of ≥98%. | caymanchem.com |
| Reference Material | Bulk powder and/or solution | Qualitative and quantitative protocols | Designed for forensic, toxicology, and research applications. | lipomed-usa.com |
Challenges and Innovations in Forensic Methaqualone Detection and Quantification
The forensic analysis of methaqualone presents several challenges. Clandestinely produced methaqualone often appears as impure powders, with purity levels ranging from 30-70%. unodc.org These illicit preparations can also be mixtures, with methaqualone used as a cutting agent for other drugs like heroin. unodc.org The presence of impurities, by-products from synthesis, and other active compounds complicates the analysis. psu.edu Furthermore, the existence of numerous different tablet formulations, with over 350 identified by the South African Police Service Forensic Science Laboratory, adds to the complexity of tracking and analysis. psu.edu
A significant challenge in forensic toxicology is the detection of methaqualone and its emerging designer analogs. tandfonline.com The literature on analytical methods for these newer compounds is sparse, creating a risk that they may go undetected in routine toxicological screenings. tandfonline.com This highlights the need for the development of comprehensive analytical methods capable of identifying a wide range of methaqualone-related compounds. tandfonline.com
Innovations in analytical techniques are addressing these challenges. The development of an ultra-high-performance liquid chromatography method coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) allows for the simultaneous determination of nine methaqualone-related compounds. tandfonline.comtandfonline.com This method offers high sensitivity, with limits of quantification in the range of 0.1 to 0.2 ng/mL, and can separate structural isomers. tandfonline.comtandfonline.com
Another area of innovation involves the use of high-resolution mass spectrometry (quadrupole time-of-flight) to elucidate the fragmentation pathways of methaqualone derivatives, which aids in their identification. tandfonline.com Additionally, advances in gas chromatography column technology, such as the development of more inert stationary phases, have improved the analysis of acidic drugs like methaqualone, allowing for lower limits of detection. thamesrestek.co.uk
| Challenge | Description | Innovation | Benefit | Reference |
| Illicit Production Variability | Impure powders, mixtures with other drugs, numerous tablet formulations. | Chemical fingerprinting programs and national forensic drug intelligence databases. | Tracing the origin of different tablet batches. | psu.edu |
| Emerging Designer Analogs | Lack of comprehensive analytical methods for new psychoactive substances. | Development of UHPLC-MS/MS methods for simultaneous determination of multiple analogs. | Increased analytical capabilities and enhanced detection of new compounds. | tandfonline.comtandfonline.com |
| Analytical Sensitivity and Specificity | Need for low detection limits and differentiation of isomers. | High-resolution mass spectrometry for fragmentation studies and advanced GC column technology. | Improved identification and quantification at low concentrations. | tandfonline.comthamesrestek.co.uk |
Methodologies for Analysis of Methaqualone in Seized Materials
The analysis of seized materials suspected of containing methaqualone involves a multi-step process, beginning with proper sampling to ensure the analyzed aliquot is representative of the bulk material. unodc.orgunodc.org A variety of analytical techniques are then employed, often starting with presumptive tests and followed by confirmatory methods.
Presumptive color tests can provide a preliminary indication of the presence of methaqualone. unodc.orgunodc.org For example, the cobalt thiocyanate (B1210189) test produces a blue color, while the Fischer-Morris test results in a yellow color in the chloroform layer. unodc.org However, these tests are not specific to methaqualone and can give similar results with other substances, so confirmatory analysis is mandatory. unodc.orgunodc.org
For confirmatory identification and quantification, chromatographic techniques are widely used. unodc.orgpsu.edu Gas chromatography with flame ionization detection (GC-FID) and, more definitively, gas chromatography-mass spectrometry (GC/MS) are standard methods. unodc.orgpsu.edu GC/MS provides structural information, making it a powerful tool for identification. psu.edu High-performance liquid chromatography (HPLC) with UV detection is also a common method for both qualitative and quantitative analysis. unodc.orgpsu.edu
The choice of analytical method can depend on the nature of the seized material. For powders and tablets, an extraction procedure is typically required to isolate the methaqualone from excipients and other substances. unodc.org For trace amounts of the drug on laboratory equipment, analysis should proceed directly to conclusive analytical procedures. unodc.orgunodc.org
The United Nations Office on Drugs and Crime (UNODC) provides recommended methods for the identification and analysis of methaqualone, emphasizing the need for at least two uncorrelated analytical parameters for identification, one of which should provide structural information. unodc.org
| Methodology | Technique | Purpose | Key Considerations | Reference |
| Presumptive Testing | Color Tests (e.g., cobalt thiocyanate, Fischer-Morris) | Preliminary screening | Not specific; requires confirmatory analysis. | unodc.orgunodc.org |
| Confirmatory Analysis | Gas Chromatography-Mass Spectrometry (GC/MS) | Identification and quantification | Provides structural information for definitive identification. | psu.edu |
| Confirmatory Analysis | High-Performance Liquid Chromatography (HPLC) with UV Detection | Identification and quantification | Widely used for routine analysis. | unodc.orgpsu.edu |
| Confirmatory Analysis | Fourier Transform Infrared (FTIR) Spectroscopy | Identification | Provides a unique spectral "fingerprint" for the compound. | unodc.org |
| Extraction | Liquid-liquid extraction | Isolation of methaqualone from sample matrix | Necessary for tablets, capsules, and impure powders. | unodc.org |
Socio Legal, Historical, and Policy Dimensions of Methaqualone
Historical Evolution of Methaqualone Regulation and Control
Initially synthesized in India in 1951 as part of research into antimalarial drugs, methaqualone's sedative-hypnotic properties were soon recognized. wikipedia.orgtandfonline.com It was introduced in Europe in 1956 and by the mid-1960s was a commonly prescribed sedative in Britain under names like Malsed and Malsedin. wikipedia.orgunodc.org In 1965, the combination product Mandrax, containing methaqualone and an antihistamine, was launched in Europe. wikipedia.org
The drug's journey into the United States began in 1962 when it was patented by Wallace and Tiernan, and it was marketed as Quaalude starting in 1965 by William H. Rorer, Inc. wikipedia.orglibertyhouseclinic.co.uk It was initially promoted as a safe, non-addictive alternative to barbiturates. tandfonline.comdrugs.com However, its potential for misuse quickly became apparent. libertyhouseclinic.co.ukdrugs.com
The late 1960s and 1970s saw a surge in the recreational use of methaqualone, known colloquially as "ludes" or "sopers" in the U.S. and "mandrakes" or "mandies" in the UK. wikipedia.org This led to increased regulatory scrutiny. The UK government included methaqualone in the Drugs (Prevention of Misuse) Act of 1964 in 1970 and later classified it as a Class B drug under the Misuse of Drugs Act 1971. tandfonline.comlibertyhouseclinic.co.uk In the United States, after becoming a major drug of non-medical use in 1972, the government moved to control it more strictly. nih.gov In 1973, the Drug Enforcement Administration (DEA) placed methaqualone on Schedule II of the Controlled Substances Act. libertyhouseclinic.co.ukdrugs.com
Despite these measures, the diversion of legitimately manufactured pills and the emergence of counterfeit tablets from illicit labs continued to fuel the black market. pbs.org By 1981, the DEA estimated that 80 to 90 percent of global methaqualone production was entering the illicit drug trade. pbs.org This led to a decisive international effort to curb its availability. The DEA worked with governments in key manufacturing countries like West Germany, Austria, Hungary, and China to halt the production of methaqualone powder. pbs.org
This supply-side pressure, combined with domestic regulatory action, led to the withdrawal of methaqualone from the U.S. market in 1983, and its reclassification as a Schedule I drug in 1984, signifying no accepted medical use and a high potential for abuse. wikipedia.orglibertyhouseclinic.co.uktandfonline.com Canada also ceased its manufacture, listing it under Schedule III of the Controlled Drugs and Substances Act, while India banned it completely. wikipedia.org
Academic Research on the Dynamics of Illicit Methaqualone Trade
Academic and governmental research has shed light on the complex dynamics of the illicit methaqualone trade, revealing a global network of production, trafficking, and consumption. Initially, the illicit market was largely supplied by the diversion of legally manufactured pharmaceuticals. pbs.org However, as regulations tightened, clandestine production became the primary source.
Trafficking Routes and Networks:
From Europe to North America: In the 1970s and early 1980s, much of the methaqualone powder for illicit production originated from chemical manufacturers in West Germany, Austria, and Hungary. pbs.org This powder was then smuggled to countries like Mexico and Colombia, where it was pressed into counterfeit tablets and trafficked into the United States. wikipedia.orgcia.gov
The India-Africa Connection: After European production ceased, India emerged as a major hub for clandestine methaqualone manufacturing. wikipedia.orgunodc.orgpmg.org.za Trafficking routes were established between the Indian subcontinent and the eastern and southern regions of Africa, particularly South Africa, which became a significant consumer market. unodc.orgpmg.org.zaincb.org Seizures of methaqualone originating from India have been reported, often routed through Dubai. pmg.org.za
The Role of Organized Crime: The illicit trade has been facilitated by sophisticated criminal organizations. In the Americas, Mexican trafficking organizations, such as the Arellano Felix organization, were involved in smuggling large quantities of methaqualone into the U.S. cia.gov In Africa, local and Chinese syndicates collaborated, exchanging chemical precursors for commodities like abalone. occrp.org Nigerian criminal groups have also played a significant role in the production and distribution of meth in Southern and East Africa, a market that evolved from the methaqualone trade. occrp.org
Clandestine Manufacturing: The synthesis of methaqualone is not overly complex, making it feasible for clandestine laboratories. unodc.org Research has identified common precursors and by-products in illicitly produced tablets, which can help in profiling and tracing their origins. unodc.org Clandestine labs have been dismantled in various countries, with a significant number reported in South Africa. pmg.org.zaunodc.org These labs often produce tablets that mimic the appearance of legitimate pharmaceutical products, such as the "Lemmon 714" stamp. wikipedia.org
Market Dynamics: The demand for methaqualone in specific regions has driven the illicit trade. South Africa, in particular, has been identified as a major consumer market, with some estimates suggesting that a large percentage of the worldwide clandestine production was destined for this country. pmg.org.zanih.gov The practice of smoking methaqualone mixed with cannabis, known as "white pipe," is prevalent in South Africa. wikipedia.org The illicit market is also characterized by the presence of counterfeit drugs that may contain other substances like benzodiazepines or diphenhydramine (B27) instead of or in addition to methaqualone. wikipedia.org
Legislative Frameworks and International Conventions Pertaining to Methaqualone Control
The control of methaqualone has been addressed through a combination of national legislation and international agreements.
International Conventions:
1971 Convention on Psychotropic Substances: This United Nations treaty is the primary international instrument for controlling psychoactive drugs like methaqualone. nih.govcertifico.com Initially, in 1979, methaqualone was placed in Schedule IV of the convention. unodc.org However, due to its significant abuse potential, it was later moved to the more restrictive Schedule II in the same year. unodc.orgunodc.org This scheduling requires parties to the convention to implement strict controls on the manufacture, trade, and distribution of the substance, limiting its use to medical and scientific purposes. nih.govwho.int
1988 United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances: This convention complements the 1971 treaty by targeting the illicit trafficking of controlled substances and their precursors. certifico.comwikipedia.org Article 12 specifically provides a framework for preventing the diversion of chemicals used in illicit drug manufacturing. unvienna.orgunodc.org This has been crucial in efforts to control the precursors of methaqualone.
National Legislative Frameworks: Many countries have enacted their own laws to implement the provisions of the international conventions and to address their specific drug control needs.
| Jurisdiction | Legislation | Classification/Control Measures |
| United States | Controlled Substances Act | Initially placed in Schedule II in 1973, it was moved to Schedule I in 1984, indicating no currently accepted medical use and a high potential for abuse. libertyhouseclinic.co.ukdrugs.com |
| United Kingdom | Misuse of Drugs Act 1971 | Categorized as a Class B drug, making production and sale illegal. libertyhouseclinic.co.uk |
| Canada | Controlled Drugs and Substances Act | Listed in Schedule III, requiring a prescription. It is no longer manufactured in the country. wikipedia.org |
| India | Methaqualone is banned. wikipedia.org | |
| South Africa | Drug and Drug Trafficking Act (Act 140/1992) and Medicines and Related Substances Control Act (Act 101/1965) | Listed in Part III, Schedule 2 of the Drug and Drug Trafficking Act and Schedule 8 of the Medicines and Related Substances Control Act. psu.edu |
| Nigeria | National Drug Law Enforcement Agency Act | The NDLEA Act provides the legal framework for controlling narcotics and psychotropic substances. ajol.info |
These legislative frameworks provide law enforcement agencies with the authority to act against the illicit production, possession, and trafficking of methaqualone. state.gov
Scholarly Examination of Public Policy Responses to Methaqualone Illicit Use
Public policy responses to the illicit use of methaqualone have evolved from a focus on domestic control to a comprehensive international strategy targeting the entire supply chain.
Initially, despite warnings from experiences in countries like Germany, Japan, and Great Britain where methaqualone misuse was already a documented problem, U.S. federal officials were slow to act. tandfonline.comnih.gov The drug was marketed as a safer alternative to barbiturates, and it was not until non-medical use became a significant domestic issue that stringent controls were implemented. tandfonline.comnih.gov This delay highlights a recurring theme in drug policy: a reluctance to learn from the experiences of other nations. tandfonline.com
The primary policy response in most affected countries was to increase legal controls, moving methaqualone to more restrictive schedules or banning it outright. tandfonline.comlibertyhouseclinic.co.uk In the U.S., the move to Schedule I in 1984 was a definitive statement that the drug had no legitimate medical purpose in the eyes of the federal government. libertyhouseclinic.co.ukdrugs.com
A key turning point in the policy approach was the realization that domestic controls alone were insufficient to curb the illicit supply. The DEA's strategy in the early 1980s, spearheaded by Gene Haislip, represented a significant shift. wikipedia.orgpbs.org This policy involved a proactive, international effort to disrupt the global supply chain at its source. pbs.org By working with governments and chemical manufacturers in Europe and China to halt the production and export of methaqualone powder, the DEA was able to significantly reduce the availability of the drug for illicit production. pbs.org This "source control" strategy was remarkably successful in dismantling the global methaqualone market. wikipedia.orgpbs.org
Harm reduction strategies, while not the primary focus during the peak of the methaqualone crisis, are now a recognized pillar of comprehensive drug policy. health.gov.au These approaches aim to reduce the negative consequences of drug use and include measures like education and prevention programs. health.gov.aupublications.gc.ca The experience with methaqualone, where counterfeit drugs and the dangers of combining it with other depressants were major concerns, underscores the importance of public health-oriented policies. nih.gov The rise of "stress clinics" that liberally prescribed methaqualone also pointed to the need for better regulation of prescribing practices. dea.gov
Historical Epidemiological Patterns of Methaqualone Use and Research Implications
The epidemiology of methaqualone use shows a distinct pattern of rapid emergence, widespread recreational use, and subsequent decline following aggressive regulatory and law enforcement interventions.
In the late 1960s and 1970s, methaqualone became a popular recreational drug, particularly among young people in North America and Europe. wikipedia.org By 1972, it was a major drug of non-medical use in the United States. unodc.org The drug's popularity was fueled by its reputation for producing a pleasant, euphoric state. tandfonline.com
Epidemiological data from the time, such as reports from the Drug Abuse Warning Network (DAWN), indicated a sharp increase in methaqualone-related incidents in the late 1970s. dea.gov A study of fatalities in Florida between 1971 and 1981 found that 76% of methaqualone-related deaths occurred after 1977, with a significant increase in deaths resulting from trauma (vehicular crashes, suicides, and homicides) rather than simple overdose. nih.gov This shift suggests a change in the user population and the context of use, with individuals often exhibiting impaired judgment and engaging in risky behaviors. nih.gov
Following the stringent controls implemented in the early 1980s, the use of methaqualone dramatically declined in the United States and other Western countries. wikipedia.orglibertyhouseclinic.co.uk However, the epidemiological landscape shifted, with use becoming concentrated in other parts of the world, most notably South Africa. wikipedia.orgnih.gov Illicitly manufactured methaqualone, often produced in India, became one of the most commonly used recreational drugs in South Africa. wikipedia.orgunodc.org A 2006 survey of students in Cape Town found a lifetime prevalence of 2.6% for methaqualone use. unodc.org Treatment admissions for methaqualone abuse also constituted a notable percentage of all drug treatment cases in the country. unodc.org
The research implications of these historical patterns are significant. The initial failure to heed warnings from other countries underscores the need for better international surveillance and information sharing in drug control policy. tandfonline.comnih.gov The success of the DEA's source control strategy provides a model for addressing the proliferation of other synthetic drugs by targeting their chemical precursors. pbs.org Furthermore, the enduring problem of methaqualone abuse in specific regions like Southern Africa highlights the importance of tailored, localized prevention and treatment strategies, as well as continued efforts to disrupt trafficking networks. pmg.org.zaunodc.org The emergence of methaqualone analogs on the novel psychoactive substances (NPS) market also necessitates ongoing toxicological and epidemiological research to understand the risks posed by these new compounds. tandfonline.comejournals.eu
Comparative Analysis of Methaqualone Control Policies Across Jurisdictions
A comparative analysis of methaqualone control policies reveals both commonalities and differences in how various countries have responded to the challenges posed by this substance.
Common Approaches:
Scheduling and Criminalization: Most countries that experienced significant methaqualone misuse eventually placed the drug under strict legal controls. tandfonline.com The United States, United Kingdom, and Canada all moved to schedule methaqualone, making its unauthorized production, possession, and sale a criminal offense. wikipedia.orglibertyhouseclinic.co.ukdrugs.com This approach reflects a global consensus that the drug's potential for harm outweighs its therapeutic value.
International Cooperation: The successful campaign to reduce the global supply of methaqualone in the 1980s demonstrates the effectiveness of international cooperation. wikipedia.orgpbs.org The collaboration between the U.S. DEA and authorities in manufacturing countries was a key factor in the decline of the illicit market in North America and Europe. pbs.org This highlights the importance of adhering to and enforcing international treaties like the 1971 and 1988 UN Drug Conventions. nih.govunvienna.org
Divergent Experiences and Policies:
Timing of Response: A significant difference lies in the timing of policy responses. Countries like Great Britain, Germany, and Japan experienced widespread misuse before the United States, yet their experiences did not immediately inform U.S. policy. tandfonline.comunodc.orgnih.gov The U.S. only implemented strict controls after a domestic "epidemic" of misuse had already taken hold. nih.gov
Focus of Control Efforts: While most Western countries saw a sharp decline in methaqualone use following the crackdown on European and Chinese precursor manufacturing, the problem shifted to other regions. wikipedia.orgpbs.org In South Africa, the challenge has been to combat a deeply entrenched market supplied by clandestine labs, both domestic and in countries like India. pmg.org.zaunodc.org This has required a different policy focus, emphasizing the disruption of regional trafficking networks and the dismantling of local production facilities. pmg.org.zastate.gov
Precursor Control: The effectiveness of precursor control has varied. While the international effort to stop the flow of bulk methaqualone powder was successful in the 1980s, controlling the precursor chemicals for clandestine synthesis in regions like Southern Africa remains an ongoing challenge. pbs.orgunvienna.orgincb.org Countries like South Africa and Zambia have introduced legislation to control these chemicals, but implementation can be difficult. incb.org
The comparison of these policies provides valuable lessons. It demonstrates that while a global framework is essential, effective drug control also requires timely, evidence-based national policies that are responsive to local market dynamics and patterns of use. The history of methaqualone control illustrates that a multi-pronged approach, combining domestic legislation, law enforcement, public health measures, and robust international cooperation, is necessary to address the challenges of synthetic drug trafficking and abuse.
Future Directions and Research Gaps in Methaqualone Scholarship
Unexplored Aspects of Methaqualone Pharmacological Mechanisms
While methaqualone is known to act as a positive allosteric modulator at GABA-A receptors, similar to benzodiazepines and barbiturates, the precise molecular interactions and the full spectrum of its pharmacological effects remain understudied. nih.govnih.govwikipedia.org The limited access to methaqualone for research purposes has hindered a comprehensive understanding of its mechanism of action. nih.gov
Recent studies have begun to shed light on these mechanisms, demonstrating that methaqualone's binding site on the GABA-A receptor is distinct from those of benzodiazepines and barbiturates. nih.govbritannica.com It is proposed to act at the transmembrane β+/α- subunit interface, potentially overlapping with the binding site of the general anesthetic etomidate (B1671615). nih.govresearchgate.net Further research is needed to fully elucidate the specifics of this binding and how it leads to the observed sedative, hypnotic, and euphoric effects. nih.govnih.gov
A significant gap exists in understanding the pharmacology of methaqualone analogs. tandfonline.com Many of these analogs, such as mebroqualone (B104448) and SL-164, have never been approved for medical use and have emerged on the illicit market, posing new challenges for toxicological analysis and clinical management. tandfonline.comoup.com The pharmacological and toxicological profiles of these emerging substances are largely unknown. tandfonline.comacademicstrive.com Research into the structure-activity relationships of these analogs is crucial for predicting their effects and developing effective countermeasures.
Emerging Analytical Challenges and Methodological Innovations
The resurgence of methaqualone and the proliferation of its analogs present significant analytical challenges for forensic and clinical toxicology laboratories. tandfonline.commdpi.com Clandestinely produced methaqualone often contains impurities, by-products, and cutting agents, complicating its identification and quantification. unodc.org Moreover, the emergence of novel analogs, for which reference standards may not be readily available, poses a continuous challenge to traditional analytical methods. tandfonline.comacademicstrive.com
To address these challenges, researchers are developing more sophisticated and comprehensive analytical techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for the simultaneous determination of methaqualone and its various analogs in biological samples. tandfonline.commdpi.com These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of these substances. mdpi.comnih.gov The development of such methods is crucial for enhancing the capabilities of toxicological screening and forensic analysis. tandfonline.commdpi.com
Another area of innovation lies in the detailed characterization of the fragmentation pathways of methaqualone derivatives using techniques like quadrupole time-of-flight mass spectrometry (QTOF-MS). tandfonline.com Understanding these fragmentation patterns is essential for the confident identification of known and novel analogs, even in the absence of certified reference materials. tandfonline.com
However, challenges remain. The intrinsic complexity of biological matrices can interfere with the detection of target analytes, necessitating robust sample preparation techniques like liquid-liquid extraction and solid-phase extraction. tandfonline.comnih.gov Furthermore, the rapid evolution of the new psychoactive substances (NPS) market means that analytical methods must be continually updated to include newly emerging methaqualone analogs. brjac.com.br
| Analytical Technique | Application in Methaqualone Analysis | Key Advantages |
| UHPLC-MS/MS | Simultaneous detection and quantification of methaqualone and its analogs in biological fluids. tandfonline.commdpi.com | High sensitivity, specificity, and ability to separate isomers. tandfonline.com |
| GC-MS | Routine screening and identification of methaqualone and related compounds. researchgate.net | Established methodology with extensive spectral libraries for known compounds. |
| QTOF-MS | Elucidation of fragmentation pathways of new methaqualone derivatives. tandfonline.com | Enables identification of novel compounds without reference standards. |
Future Trajectories in Socio-Legal and Policy Research on Methaqualone
The history of methaqualone's rise and fall offers valuable lessons for contemporary drug policy. researchgate.net Initially marketed as a safe alternative to barbiturates, its high abuse potential was underestimated, leading to widespread recreational use and subsequent scheduling as a controlled substance. researchgate.netaustralianpharmacist.com.aurflawgroup.com Future socio-legal research should examine the regulatory failures that allowed for the widespread availability and marketing of methaqualone despite early warning signs of its addictive properties. researchgate.net
A significant gap exists in understanding the current global landscape of illicit methaqualone production and trafficking. unodc.orgglobalinitiative.net While it is known to be a significant public health issue in South Africa and India, comprehensive data on its use and seizure trends worldwide are often sporadic and inconsistent. unodc.orgglobalinitiative.netnih.gov Further research is needed to map the supply chains, identify key production and trafficking hubs, and understand the socio-economic factors driving its resurgence in certain regions. globalinitiative.net
The emergence of methaqualone analogs on the new psychoactive substances (NPS) market presents a new frontier for policy research. mdpi.com Existing legal frameworks, often based on the specific chemical structure of a substance, struggle to keep pace with the rapid synthesis of new analogs designed to circumvent these laws. academicstrive.commdpi.com Research into more agile and effective legal and regulatory models for controlling NPS, including "analog acts" and generic scheduling, is urgently needed. mdpi.com
Furthermore, there is a surprising lack of research on effective treatment modalities for methaqualone dependence. nih.govtaylorandfrancis.com A Cochrane review found no randomized controlled trials on the effectiveness of any treatment for methaqualone abuse or dependence. nih.gov This is a critical gap, particularly in regions where methaqualone use is prevalent. nih.gov Future policy-oriented research should focus on evaluating and implementing evidence-based treatment and harm reduction strategies for individuals with methaqualone use disorder. nih.govresearchgate.net This includes exploring the potential for both pharmacological and psychosocial interventions. nih.gov
Interdisciplinary Approaches to Methaqualone Research
A comprehensive understanding of the multifaceted issues surrounding methaqualone necessitates a move beyond siloed research and toward more integrated, interdisciplinary approaches. The complex interplay of pharmacology, public health, law, and social dynamics requires collaborative efforts from researchers across various fields.
For instance, a collaboration between pharmacologists and sociologists could explore how the subjective effects of methaqualone, as detailed in online forums and user reports, correlate with its complex interactions with different GABA-A receptor subtypes. nih.govejournals.euresearchgate.net This could provide a more holistic understanding of its abuse liability and inform public health messaging.
Similarly, partnerships between analytical chemists, criminologists, and public policy experts are essential to tackle the challenge of emerging methaqualone analogs. Analytical chemists can develop methods to detect new substances, while criminologists can investigate the criminal networks involved in their production and distribution. tandfonline.comglobalinitiative.net Public policy experts can then use this information to develop more effective and responsive legal frameworks. mdpi.com
Bridging the gap between research, treatment, and policy is another critical area for interdisciplinary work. nih.govinnovatingjustice.org Researchers can provide the evidence base for effective interventions, but this knowledge often fails to translate into clinical practice and policy. nih.govinnovatingjustice.org Facilitating dialogue and collaboration between researchers, healthcare providers, and policymakers is crucial to ensure that evidence-based strategies are implemented to address methaqualone use and its associated harms. researchgate.netcolumbiapsychiatry.org Such an approach could help to avoid the historical pitfalls of drug policy, where decisions have not always been guided by scientific evidence. researchgate.net
Q & A
Q. What methodologies are commonly employed to assess Mandrax consumption patterns in high-risk populations?
Researchers use cross-sectional surveys with validated questionnaires, translated and back-translated for linguistic accuracy (e.g., from English to Zulu in South African prison studies). Data is analyzed using linear regression to identify correlations between this compound use and behavioral outcomes (e.g., condom-use beliefs). Sampling criteria must address selection bias, such as prioritizing self-reported users and controlling for demographic variables like age and incarceration duration .
Q. How do researchers evaluate the neurotoxic effects of this compound in experimental models?
In vitro models, such as chick embryonic neuron (CEN) cultures, are utilized to measure dose-dependent cytotoxicity. Key metrics include cell viability assays (e.g., fluorescein diacetate bioassays for intracellular esterase activity) and comparisons with control substances like ethanol. Dose-response curves are generated to quantify toxicity thresholds .
Q. What are the key factors influencing this compound's impact on HIV prevention behaviors in prison populations?
Studies identify two significant factors via regression analysis: (1) perceived importance of consistent condom use (p<0.01) and (2) belief in condom efficacy against HIV transmission (p<0.02). These factors are inversely correlated with this compound use, suggesting substance abuse undermines preventive behaviors. Research designs must control for variables like age and incarceration duration .
Advanced Research Questions
Q. How can conflicting data on neuroprotective interactions between cannabis and this compound be resolved in experimental models?
Contradictory findings (e.g., cannabis mitigating this compound toxicity in CEN cultures) require refined methodologies:
- Use smoke-derived extracts instead of isolated cannabinoids to mimic real-world abuse patterns.
- Conduct dose-ratio experiments to determine neuroprotective thresholds.
- Compare antioxidant mechanisms (e.g., lipid peroxidation inhibition) with in vivo models to validate in vitro results .
Q. What ethical and methodological challenges arise when studying this compound use in incarcerated populations?
Key challenges include:
- Ethical Clearance : Ensuring participant anonymity and voluntary consent in constrained environments.
- Data Reliability : Mitigating self-reporting biases via biomarker validation (e.g., urine toxicology).
- Cultural Adaptation : Translating questionnaires contextually (e.g., Zulu translations in South Africa) to avoid misinterpretation .
Q. How should researchers design experiments to address contradictions in this compound's dose-response relationships across cell types?
- Comparative Models : Use diverse cell lines (e.g., primary neurons vs. immortalized cell cultures) to assess cell-type-specific toxicity.
- Temporal Analysis : Track intracellular esterase activity over time to distinguish acute vs. chronic effects.
- Synergistic Studies : Co-administer this compound with common co-abused substances (e.g., alcohol) to evaluate combined effects .
Methodological Considerations
- Questionnaire Design : Ensure clarity and cultural relevance; pre-test instruments with pilot groups to identify ambiguities .
- Data Analysis : Employ multivariate regression to isolate confounding variables (e.g., age, socioeconomic status) in behavioral studies .
- In Vitro Protocols : Standardize extraction methods for smoke-derived compounds to replicate real-world exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
